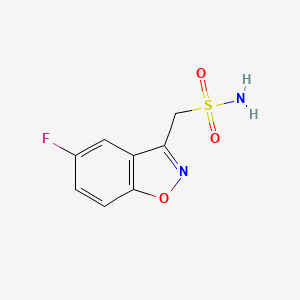
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester
描述
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester is an organic compound with the molecular formula C9H11NO4. It is a derivative of propanedioic acid (malonic acid) and contains a pyrrole ring, making it an interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester can be synthesized through the esterification of propanedioic acid with 1H-pyrrole-2-carboxylic acid in the presence of methanol and a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.
化学反应分析
Types of Reactions
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to propanedioic acid, 1H-pyrrol-2-yl-.
Reduction: The ester groups can be reduced to form propanedioic acid, 1H-pyrrol-2-yl-, diol.
Substitution: Various substituted pyrrole derivatives can be formed depending on the electrophilic reagent used.
科学研究应用
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the pyrrole ring, making it less versatile in biological applications.
Propanedioic acid, 1H-pyrrol-2-yl-: The non-esterified form, which has different solubility and reactivity properties.
Indole derivatives: Share the heterocyclic structure but have different functional groups and biological activities.
Uniqueness
Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester is unique due to its combination of the propanedioic acid backbone and the pyrrole ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various fields.
属性
IUPAC Name |
dimethyl 2-(1H-pyrrol-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)7(9(12)14-2)6-4-3-5-10-6/h3-5,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXHBYLNOSTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CN1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438894 | |
| Record name | Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68940-77-2 | |
| Record name | Propanedioic acid, 1H-pyrrol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[Amino(furan-2-yl)methyl]phosphonic acid](/img/structure/B3356755.png)

![3,4-DIHYDRO-2H,10H-AZEPINO[3,4-B]INDOLE-1,5-DIONE](/img/structure/B3356761.png)



![Pyridazine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B3356788.png)
![1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine](/img/structure/B3356797.png)
